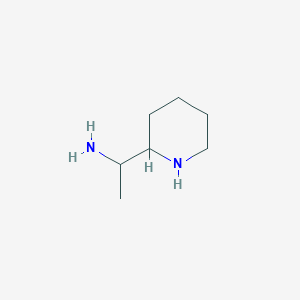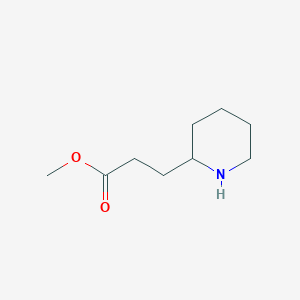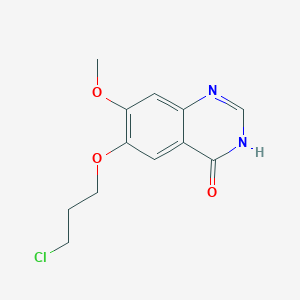
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine
Übersicht
Beschreibung
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI or Compound 14 and has a molecular formula of C8H12ClN3.
Wirkmechanismus
The mechanism of action of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine is not fully understood. However, studies have shown that this compound inhibits the activity of several kinases by binding to their ATP-binding sites. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine exhibits potent inhibitory activity against several kinases that are involved in cell proliferation and survival. This makes it a potential candidate for the development of anti-cancer drugs. In addition, this compound has been shown to have herbicidal activity against several weeds, making it a potential candidate for the development of herbicides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine in lab experiments include its potent inhibitory activity against several kinases, making it a potential candidate for the development of anti-cancer drugs. In addition, this compound has been shown to have herbicidal activity against several weeds, making it a potential candidate for the development of herbicides. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine. One direction is the development of anti-cancer drugs that target specific kinases that are inhibited by this compound. Another direction is the development of herbicides that are based on this compound. Furthermore, the potential toxicity of this compound needs to be further studied to fully understand its safety profile. Finally, the mechanism of action of this compound needs to be fully elucidated to identify potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been found to exhibit potent inhibitory activity against several kinases such as PIM1, PIM2, and PIM3. This makes it a potential candidate for the development of anti-cancer drugs. In agriculture, (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine has been shown to have herbicidal activity against several weeds. In material science, this compound has been used as a building block for the synthesis of various functional materials such as polymers and dendrimers.
Eigenschaften
IUPAC Name |
4-chloro-6-methyl-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)10-8-11-6(3)4-7(9)12-8/h4-5H,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEOPLZPFJUQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Octahydro-pyrido[1,2-a]pyrazin-6-yl)-methanol](/img/structure/B3272824.png)





![Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B3272873.png)


![2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272889.png)

![4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde](/img/structure/B3272900.png)
![6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3272905.png)